molecular formula C7H13ClS B8309215 (2-Chloroethylthio)cyclopentane

(2-Chloroethylthio)cyclopentane

Cat. No.: B8309215
M. Wt: 164.70 g/mol
InChI Key: UPHMUPJLDFYCBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Chloroethylthio)cyclopentane is a chemical compound of interest in organic synthesis and medicinal chemistry research. It features a cyclopentyl ring linked to a chloroethylthio chain (-S-CH2-CH2-Cl), making it a potential versatile building block for the development of more complex molecular structures . The presence of both a sulfur atom and a reactive chloroethyl group allows this compound to act as an alkylating agent . Researchers can utilize it to introduce the (2-cyclopentylthio)ethyl moiety into target molecules or to create sulfur-containing heterocycles. In a research context, compounds with chloroethylthio groups have been studied as simulants for investigating the properties and decontamination of sulfur mustard agents . Furthermore, such structural motifs are valuable intermediates in the exploration of potential pharmaceuticals and agrochemicals, serving as key precursors in multi-step synthetic routes . Handling this compound requires appropriate safety measures. It is expected to be harmful if swallowed, cause skin irritation, and cause serious eye irritation . Always refer to the Safety Data Sheet (SDS) before use. This compound is intended for research use only and is not for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C7H13ClS

Molecular Weight

164.70 g/mol

IUPAC Name

2-chloroethylsulfanylcyclopentane

InChI

InChI=1S/C7H13ClS/c8-5-6-9-7-3-1-2-4-7/h7H,1-6H2

InChI Key

UPHMUPJLDFYCBN-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)SCCCl

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Data Gaps

  • Orbital Studies : Computational models (e.g., B3LYP geometries) predict that cyclopentane saturation significantly affects frontier orbital distributions, which could guide the design of derivatives with tailored reactivity .

Preparation Methods

Nucleophilic Epoxide Ring-Opening

The synthesis begins with the reaction of cyclopentanethiol and ethylene oxide under basic conditions. Ethylene oxide, a strained epoxide, undergoes nucleophilic attack by the thiolate anion (generated via deprotonation with NaOH or KOH) at the less substituted carbon, yielding (2-hydroxyethylthio)cyclopentane .

Reaction Conditions :

  • Solvent: Ethanol or aqueous NaOH

  • Temperature: 0–25°C

  • Stoichiometry: 1:1 molar ratio to prevent di-alkylation

  • Yield: 75–85%

Chlorination with Thionyl Chloride

The intermediate alcohol is treated with thionyl chloride (SOCl₂) under anhydrous conditions to replace the hydroxyl group with chlorine. This step mirrors methodologies used in the synthesis of di(2-chloroethyl) ether, where SOCl₂ efficiently converts alcohols to chlorides.

Reaction Conditions :

  • Solvent: Dichloromethane (DCM) or solvent-free

  • Catalyst: Pyridine (to scavenge HCl)

  • Temperature: 25–40°C

  • Yield: 80–87%

Advantages :

  • Utilizes inexpensive, widely available reagents (ethylene oxide, SOCl₂).

  • High overall yield (~70%).

Disadvantages :

  • Requires two sequential steps.

  • Anhydrous conditions critical for SOCl₂ reactivity.

Direct Alkylation of Cyclopentanethiol

SN2 Displacement with 2-Chloroethyl Bromide

Cyclopentanethiol reacts with 2-chloroethyl bromide in a polar aprotic solvent, facilitated by a mild base (e.g., K₂CO₃), to form the target compound via nucleophilic substitution.

Reaction Conditions :

  • Solvent: Dimethylformamide (DMF) or acetone

  • Base: K₂CO₃

  • Temperature: 50–70°C

  • Yield: 65–75%

Mechanistic Considerations :

  • Competing elimination to form vinyl bromide is minimized by avoiding strong bases and high temperatures.

  • Stoichiometric control (1:1 ratio) prevents dialkylation.

Advantages :

  • Single-step synthesis.

  • Scalable with standard laboratory equipment.

Disadvantages :

  • Risk of elimination byproducts.

  • 2-Chloroethyl bromide’s bifunctional nature may lead to oligomerization.

Mitsunobu Reaction for C–S Bond Formation

Coupling Cyclopentanol with 2-Chloroethanethiol

The Mitsunobu reaction enables direct coupling of cyclopentanol and 2-chloroethanethiol using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃), forming the thioether bond.

Reaction Conditions :

  • Solvent: Tetrahydrofuran (THF)

  • Reagents: DEAD, PPh₃

  • Temperature: 0–25°C

  • Yield: 60–70%

Advantages :

  • Converts alcohols directly to thioethers in one step.

  • Stereospecific if chiral centers are present.

Disadvantages :

  • High cost of DEAD and PPh₃.

  • 2-Chloroethanethiol requires careful handling due to toxicity and odor.

Radical-Mediated Thiol-Ene Reaction

Anti-Markovnikov Addition to Cyclopentene

Cyclopentene reacts with 2-chloroethanethiol under radical initiation (e.g., AIBN or UV light), yielding the anti-Markovnikov adduct.

Reaction Conditions :

  • Initiator: Azobisisobutyronitrile (AIBN)

  • Solvent: Benzene or toluene

  • Temperature: 60–80°C

  • Yield: 70–80%

Mechanistic Insights :

  • Radical chain mechanism ensures regioselectivity.

  • Cyclopentene’s ring strain enhances reactivity.

Advantages :

  • Atom-economical and solvent versatility.

  • No base or stringent anhydrous conditions required.

Disadvantages :

  • Requires specialized equipment for UV initiation.

  • Potential for over-addition if stoichiometry is imbalanced.

Comparative Analysis of Methods

Method Conditions Yield Key Advantages Key Limitations
Two-Step SynthesisEthylene oxide, SOCl₂, mild base~70%High yield, cost-effectiveMulti-step, anhydrous requirements
Direct Alkylation2-Chloroethyl bromide, K₂CO₃, DMF~70%Single-step, scalableElimination byproducts
Mitsunobu ReactionDEAD, PPh₃, THF~65%Direct alcohol conversionExpensive reagents, thiol handling
Thiol-Ene ReactionAIBN, cyclopentene, UV light~75%Atom-economical, regioselectiveRadical initiation complexity

Q & A

Basic Question: What are the optimal synthetic routes for (2-chloroethylthio)cyclopentane, and how can reaction conditions be validated?

Answer:
The synthesis of this compound typically involves chlorination of cyclopentane derivatives. A validated method includes:

  • Step 1: Reaction of cyclopentanol with thionyl chloride (SOCl₂) in CH₂Cl₂ at 45°C, achieving 97% yield over two steps .
  • Step 2: Characterization via GC-MS or NMR to confirm structure and purity. For example, GC-MS protocols used for cyclopentane derivatives (e.g., 2,2-dimethylpentane) require inert carrier gases and optimized temperature gradients to avoid decomposition .

Validation Criteria:

  • Reproducibility: Ensure yields >90% across triplicate trials.
  • Purity: Confirm via <1% residual solvent in ¹H NMR or HPLC.
  • Safety: Adhere to chlorination protocols outlined in CI’s Chlorine Basics (e.g., SOCl₂ handling under fume hoods) .

Advanced Question: How can computational modeling resolve contradictions in the thermodynamic stability of this compound under varying temperatures?

Answer:
Contradictions in stability data (e.g., phase transitions or decomposition rates) may arise from experimental conditions or impurities. A methodological approach includes:

  • Density Functional Theory (DFT): Calculate bond dissociation energies (BDEs) for the C-Cl and C-S bonds to predict degradation pathways.
  • Comparative Analysis: Cross-reference computational results with empirical data from NIST’s thermochemical databases (e.g., pseudorotation energy barriers in chlorocyclopentanes) .
  • Controlled Replication: Replicate stability tests under inert atmospheres to isolate environmental effects, as cyclopentane derivatives are sensitive to moisture and oxygen .

Example Workflow:

Model the molecule using Gaussian or ORCA software.

Compare computed activation energies with experimental DSC/TGA data.

Resolve discrepancies by adjusting solvent parameters or impurity thresholds.

Basic Question: What analytical techniques are most effective for structural elucidation of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR: Identify proton environments (e.g., cyclopentane ring protons at δ 1.5–2.0 ppm; chloroethyl group protons at δ 3.5–4.0 ppm).
    • ¹³C NMR: Confirm quaternary carbons and sulfur/chlorine substituents.
  • Mass Spectrometry (MS): Look for molecular ion peaks at m/z 164 (M⁺ for C₇H₁₁ClS) and fragmentation patterns (e.g., loss of Cl· or SCH₂CH₂Cl groups) .
  • Infrared (IR) Spectroscopy: Detect C-S (600–700 cm⁻¹) and C-Cl (550–750 cm⁻¹) stretches .

Validation: Cross-check with reference spectra from Sigma-Aldrich or NIST databases .

Advanced Question: How can mechanistic studies explain unexpected regioselectivity in substitution reactions involving this compound?

Answer:
Unexpected regioselectivity (e.g., preferential attack at sulfur vs. chlorine) requires:

  • Kinetic Isotope Effects (KIE): Compare reaction rates using deuterated analogs to identify rate-determining steps.
  • Stereoelectronic Analysis: Use molecular orbital theory to map nucleophilic attack sites. For example, the sulfur lone pair in the thioether group may direct nucleophiles via hyperconjugation.
  • Experimental Probes: Conduct competition reactions with varying nucleophiles (e.g., NaSH vs. NaOH) and monitor products via HPLC .

Case Study: Cyclopentane thioethers exhibit enhanced ring strain compared to linear analogs, potentially altering transition-state geometries.

Basic Question: What are the best practices for handling and storing this compound to ensure stability?

Answer:

  • Storage Conditions:
    • Temperature: –20°C in amber vials to prevent photodegradation.
    • Atmosphere: Argon or nitrogen to minimize oxidation.
  • Decomposition Monitoring: Regularly test for HCl release (via pH strips) or discoloration .
  • Safety Protocols: Use PPE (gloves, goggles) and avoid contact with aqueous solutions, as chlorinated compounds may hydrolyze to toxic byproducts .

Advanced Question: How can researchers address discrepancies in reported reactivity data for this compound across different solvents?

Answer:
Contradictions often stem from solvent polarity or protic/aprotic effects. A systematic approach includes:

  • Solvent Screening: Test reactivity in polar aprotic (DMF, DMSO), polar protic (MeOH, H₂O), and nonpolar (hexane) solvents.
  • Free Energy Calculations: Use COSMO-RS models to predict solvation effects on reaction barriers .
  • Data Normalization: Report rate constants relative to a solvent-free baseline (e.g., gas-phase reactivity) .

Example: Hydrolysis rates may accelerate in polar protic solvents due to H-bond stabilization of transition states.

Basic Question: What synthetic precursors and intermediates are critical for scalable production of this compound?

Answer:

  • Key Precursors:
    • Cyclopentanol: Source of the cyclopentane backbone.
    • 2-Chloroethanethiol: Introduces the thioether-chloride moiety.
  • Intermediate Monitoring: Track thiolation steps via TLC (Rf ~0.5 in hexane/EtOAc 4:1) and quench unreacted thiols with iodine .

Scalability Tips: Optimize stoichiometry (1:1.2 molar ratio of cyclopentanol to SOCl₂) and use continuous flow reactors to enhance yield .

Advanced Question: What role does ring strain in cyclopentane derivatives play in the reactivity of this compound?

Answer:
Cyclopentane’s 108° bond angles (vs. 109.5° in cyclohexane) increase torsional strain, influencing:

  • Reaction Pathways: Enhanced susceptibility to ring-opening via nucleophilic attack at strained C-S or C-Cl bonds.
  • Thermodynamic Stability: Lower activation energy for pseudorotation compared to larger rings, as shown in NIST’s thermochemical data .
  • Computational Validation: Use molecular dynamics simulations to compare strain energy with non-cyclic analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.